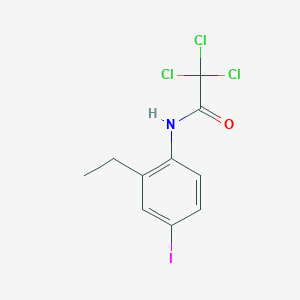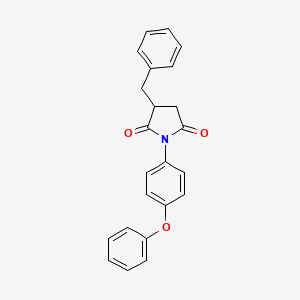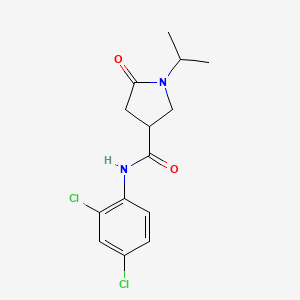
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide
Descripción general
Descripción
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide, commonly known as iodochlorhydroxyquin (ICHQ), is a chemical compound that has been extensively used in scientific research due to its diverse biological properties. ICHQ has been recognized as a potent antiseptic, antifungal, and antiparasitic agent, and has been used in various fields of research, including microbiology, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has been used in various scientific research applications due to its diverse biological properties. It has been used as an antiseptic agent in wound healing, as an antifungal agent in the treatment of fungal infections, and as an antiparasitic agent in the treatment of parasitic infections. 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has also been used in the study of bacterial biofilms, which are complex communities of bacteria that are highly resistant to antibiotics.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has been shown to inhibit the growth of bacteria, fungi, and parasites by interfering with their metabolic processes.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the formation of bacterial biofilms, which are implicated in a range of chronic infections. 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a broad spectrum of activity against microorganisms, making it useful in a range of research applications. However, 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has some limitations for use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide. One area of research is the development of new derivatives of 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide with improved activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide may have potential applications in the development of new antimicrobial agents and in the treatment of chronic infections.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3INO/c1-2-6-5-7(14)3-4-8(6)15-9(16)10(11,12)13/h3-5H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFKOLFJYKLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)

![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4109888.png)


![5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4109911.png)
![N-{[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4109914.png)

![ethyl 4-(3-cyclopropyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4109927.png)
![2-ethyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4109935.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4109938.png)
![N-1,3-benzodioxol-5-yl-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4109943.png)

![N-cyclopentyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4109971.png)